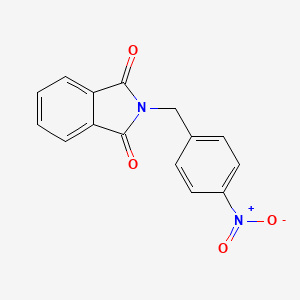

N-(p-Nitrobenzyl)phthalimide

説明

N-(p-Nitrobenzyl)phthalimide (CAS: N/A; systematic name: 2-(4-Nitrobenzyl)isoindoline-1,3-dione) is a nitro-substituted phthalimide derivative. Structurally, it consists of a phthalimide core (isoindoline-1,3-dione) functionalized with a p-nitrobenzyl group. This compound is synthesized via nucleophilic substitution between potassium phthalimide and p-nitrobenzyl chloride in dimethylformamide (DMF), yielding 85% as a white crystalline solid . Key spectral data include characteristic IR absorption for the nitro group (~1520 cm⁻¹, asymmetric stretching) and phthalimide carbonyls (~1708 cm⁻¹) . Its primary application lies in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers, leveraging the nitro group’s electron-withdrawing properties to direct reactivity in subsequent transformations .

特性

IUPAC Name |

2-[(4-nitrophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWWUOQTLINZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036649 | |

| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62133-07-7 | |

| Record name | 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62133-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Nitrobenzyl)isoindole-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Phthalic Anhydride and p-Nitrobenzylamine Condensation

The most widely documented synthesis involves the nucleophilic substitution reaction between phthalic anhydride and p-nitrobenzylamine . This method proceeds via a two-step mechanism:

-

Nucleophilic attack : The amine group of p-nitrobenzylamine attacks the electrophilic carbonyl carbon of phthalic anhydride, forming an intermediate amic acid.

-

Cyclodehydration : Heating under reflux in a polar aprotic solvent (e.g., acetic acid) facilitates intramolecular cyclization, yielding the phthalimide core.

Optimization Parameters :

-

Solvent : Glacial acetic acid enhances reaction efficiency by solubilizing intermediates and acting as a mild acid catalyst.

-

Stoichiometry : A 1:1.1–2 molar ratio of phthalic anhydride to amine ensures complete conversion, minimizing unreacted starting material.

Example Protocol :

30.0 g (0.203 mol) of phthalic anhydride and 25.0 g (0.242 mol) of 30% aqueous methylamine solution in 60 g glacial acetic acid are refluxed at 130°C for 5 hours. Post-reaction cooling yields 26.7 g (81.8%) of crystalline product.

Alternative Alkylation Approaches

Gabriel Synthesis

The Gabriel Synthesis employs potassium phthalimide and p-nitrobenzyl halides (e.g., p-nitrobenzyl bromide). This method avoids direct handling of volatile amines and is ideal for sterically hindered substrates.

Mechanism :

-

Alkylation : Potassium phthalimide reacts with p-nitrobenzyl bromide in dimethylformamide (DMF) at 60–80°C, forming the N-alkylated intermediate.

-

Deprotection : Hydrazinolysis or acidic hydrolysis removes the phthaloyl group, though this step is omitted for this compound synthesis.

Advantages :

Mitsunobu Reaction

The Mitsunobu reaction enables alkylation using p-nitrobenzyl alcohol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is valuable for secondary and tertiary alcohols but requires anhydrous conditions.

Reaction Scheme :

Key Considerations :

-

Solvents: Tetrahydrofuran (THF) or dichloromethane.

Novel Solvent Systems and Industrial-Scale Synthesis

Carboxylic Acid-Mediated Synthesis

A patent-pending method (CN104610128A) uses tetrahydrophthalic anhydride and monoalkylamines in low-grade carboxylic acids (e.g., acetic acid). This approach simplifies purification and achieves 99% purity without recrystallization.

Industrial Protocol :

-

Dissolution : Tetrahydrophthalic anhydride (0.05–1:1 weight ratio to solvent) is dissolved in acetic acid at 40–80°C.

-

Alkylation : p-Nitrobenzylamine is added, and the mixture is refluxed at 100–130°C for 2–5 hours.

-

Crystallization : Cooling to room temperature precipitates the product, which is filtered and dried.

Advantages :

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy :

¹H NMR (DMSO-d₆) :

Melting Point :

Comparative Analysis of Methods

Industrial-Scale Considerations

化学反応の分析

Types of Reactions: N-(p-Nitrobenzyl)phthalimide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Reduction: N-(p-Aminobenzyl)phthalimide.

Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

N-(p-Nitrobenzyl)phthalimide serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. It is particularly useful in synthesizing derivatives that exhibit enhanced biological activity or novel properties.

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines, highlighting its role as a candidate for further pharmaceutical development .

Case Study: Anticancer Activity

- A study demonstrated that derivatives of phthalimides, including this compound, were tested against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting the potential for developing new anticancer agents based on this scaffold .

Agrochemical Applications

The compound has been investigated for its herbicidal properties, functioning as a potent inhibitor of protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis in plants. This inhibition leads to effective weed control in agricultural settings .

Case Study: Herbicidal Efficacy

- A series of experiments evaluated the herbicidal activity of this compound derivatives against various weed species. The findings confirmed their potential as effective herbicides, paving the way for their application in crop protection strategies .

Materials Science

This compound has also found applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its derivatives have been studied for their electrochemical properties and luminescent behavior, making them suitable candidates for use in electronic devices .

Case Study: OLED Development

- Research focused on synthesizing N-phthalimide derivatives for use in OLEDs showed promising results with high quantum yields and efficient light emission properties. These findings suggest that this compound can contribute to advancements in organic electronics .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Facilitates diverse chemical reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant cytotoxic effects on cancer cell lines |

| Agrochemicals | Herbicides | Effective PPO inhibitors for weed control |

| Materials Science | OLEDs | High quantum yields and efficient light emission |

作用機序

The mechanism of action of N-(p-Nitrobenzyl)phthalimide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phthalimide ring can also participate in binding interactions with proteins and enzymes, modulating their activity and leading to therapeutic outcomes .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-(p-Nitrobenzyl)phthalimide and analogous phthalimide derivatives.

Key Comparisons :

Electronic Effects: The p-nitrobenzyl group in this compound is strongly electron-withdrawing, enhancing electrophilicity at the phthalimide carbonyls, which facilitates nucleophilic attacks (e.g., hydrolysis or substitution). In contrast, N-(aminobenzyliden)phthalimide contains an electron-donating imine group (C=N), reducing carbonyl reactivity but enabling redox activity . 3-Chloro-N-phenyl-phthalimide combines moderate electron withdrawal (Cl) with steric bulk (phenyl), making it suitable for polymerization where controlled cross-linking is required .

N-(sulfonyloxy)phthalimide exhibits exceptional reactivity as a protease inactivator due to its ability to generate isocyanates via Lossen rearrangement, a mechanism absent in nitro-substituted analogs .

Thermal and Chemical Stability :

- The nitro group in this compound confers thermal stability (decomposition >200°C inferred from analogous compounds), whereas N-(2-Hydroxyethyl)phthalimide ’s hydroxyl group may lower thermal resistance due to hydrogen bonding disruption .

- N-(cyclohexylthio)phthalimide enhances rubber’s heat resistance (up to 150°C in vulcanized products) through stable sulfur networks, a property distinct from nitro derivatives .

Biological Activity: While this compound is primarily a synthetic intermediate, N-(sulfonyloxy)phthalimide and N-substituted anticonvulsant phthalimides (e.g., N-phenoxyalkyl derivatives) demonstrate targeted bioactivity, underscoring the role of substituents in pharmacological applications .

Research Findings and Contradictions

- Failed Syntheses : Attempts to prepare N-alkoxydiazoacetamide derivatives using this compound were unsuccessful, likely due to steric hindrance from the nitrobenzyl group or competing side reactions (e.g., nitro reduction under acidic conditions) .

- Contrasting Reactivity : Unlike N-(2-Bromoethoxy)phthalimide (used in palladium-catalyzed cross-couplings), the nitro group in this compound is less amenable to metal-catalyzed reactions, favoring instead electrophilic aromatic substitutions .

生物活性

N-(p-Nitrobenzyl)phthalimide is a phthalimide derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a nitro group on the benzyl moiety, exhibits a range of pharmacological effects, particularly in anti-parasitic and anti-inflammatory contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound has the molecular formula and a molecular weight of 282.25 g/mol. The presence of the nitro group enhances its reactivity and biological potential compared to other phthalimide derivatives.

1. Antiparasitic Activity

Recent studies have highlighted the potential of phthalimide derivatives, including this compound, against various parasites:

- Plasmodium falciparum : A study indicated that certain phthalimide derivatives possess inhibitory activity against both sensitive and resistant strains of P. falciparum. The best-performing compound in this category exhibited an IC50 value of 4.3 μM, showing promise for further development as an antimalarial agent .

- Schistosoma mansoni : Another investigation into phthalimide analogs demonstrated significant activity against both somules and adult stages of S. mansoni, with some compounds causing substantial degeneracy and mortality in parasites .

2. Anti-inflammatory Effects

Phthalimide derivatives have also been studied for their anti-inflammatory properties. For instance, this compound has shown potential as an anti-inflammatory agent, which may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

- Nitro Group : The presence of the nitro group is critical for enhancing the compound's reactivity and biological effectiveness. It is believed to play a role in the interaction with biological targets, potentially affecting enzyme inhibition or receptor binding .

- Phthalimide Core : The imide ring structure is essential for maintaining the compound's overall stability and bioactivity, facilitating interactions with various biological macromolecules.

Case Study 1: Antimalarial Activity

In a controlled study, this compound was tested against P. falciparum in vitro. The results indicated a significant reduction in parasite viability at concentrations correlating with the observed IC50 values. Morphological assessments revealed that treated parasites exhibited characteristic changes indicative of impaired growth and replication.

| Compound | IC50 (μM) | Effect on Parasite Morphology |

|---|---|---|

| This compound | 4.3 | Significant alterations observed |

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory potential of this compound using a murine model of inflammation. The compound was administered at varying doses, leading to a marked decrease in inflammatory markers such as TNF-α and IL-6 compared to control groups.

| Dose (mg/kg) | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| 0 | 150 | 200 |

| 10 | 100 | 150 |

| 20 | 50 | 100 |

Q & A

Q. What are the established synthetic routes for N-(p-Nitrobenzyl)phthalimide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution between phthalimide and p-nitrobenzyl halides (e.g., p-nitrobenzyl bromide). A common method involves using a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) at elevated temperatures (100°C) to facilitate alkylation . Reaction time and stoichiometric ratios of reagents are critical: excess phthalimide ensures complete substitution, while prolonged heating may lead to side reactions (e.g., hydrolysis of the nitro group). Purification via recrystallization from ethanol or column chromatography is recommended to isolate high-purity product (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.3 ppm for nitrobenzyl group) and phthalimide carbonyl carbons (δ ~168 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 283.07 (C₁₅H₁₀N₂O₄) aligns with theoretical mass .

Contaminants like unreacted phthalimide or nitrobenzyl halides can be detected via HPLC with UV detection (retention time ~17.6 min for the target compound) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in radical-mediated transformations under photoredox catalysis?

The nitro group in this compound acts as an electron-withdrawing group, stabilizing radical intermediates during photoredox processes. Ru(bpy)₃²⁺ or organic photocatalysts (e.g., eosin Y) can generate aryl or alkyl radicals via single-electron transfer (SET), enabling C–C bond formation or functionalization . For example, under blue LED irradiation, the nitrobenzyl moiety may participate in hydrogen atom transfer (HAT) reactions, forming carbon-centered radicals for cross-coupling. Reaction optimization should focus on solvent polarity (acetonitrile > DMF), light intensity, and catalyst redox potentials to minimize side reactions .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antioxidant IC₅₀ values) often arise from assay conditions. For instance:

- DPPH Assay : Variations in solvent (methanol vs. DMSO) or incubation time alter radical scavenging efficiency .

- Enzyme Inhibition : Differences in enzyme sources (human vs. bacterial acetylcholinesterase) and substrate concentrations impact IC₅₀ comparisons .

To standardize results, researchers should:

Q. What strategies enhance the solubility and bioavailability of this compound for pharmacological studies?

The compound’s low aqueous solubility (common for phthalimides) can be addressed via:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for gradual release in vivo .

- Nanoparticle Encapsulation : Use liposomes or polymeric nanoparticles to improve cellular uptake .

- Co-crystallization : Co-formulate with solubilizing agents (e.g., cyclodextrins) to enhance dissolution rates .

Q. How does the nitro group in this compound influence its electronic properties in coordination chemistry?

The nitro group’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, facilitating ligand-metal interactions. For example, in selenide complexes (e.g., N-[2-(phenylseleno)ethyl]phthalimide), the nitro group stabilizes metal centers via resonance effects, enabling catalytic applications in oxidation reactions . X-ray crystallography reveals distorted tetrahedral geometries around metal ions, with bond lengths and angles corroborated by DFT calculations .

Methodological Guidance

Q. What analytical techniques are critical for studying degradation pathways of this compound under basic conditions?

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ_max ~270 nm for nitrobenzyl intermediates) .

- LC-MS/MS : Identify degradation products (e.g., phthalic acid, p-nitrobenzyl alcohol) and propose mechanisms (e.g., base-catalyzed imide ring opening) .

- pH Profiling : Compare degradation half-lives at pH 7.4 (physiological) vs. pH 9.0 (alkaline) to assess stability in biological systems .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

- Substitution Patterns : Modify the nitro group’s position (ortho/meta) or replace it with other electron-withdrawing groups (e.g., CF₃) to alter bioactivity .

- Pharmacophore Mapping : Use molecular docking to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- In Vitro Screening : Test analogs against bacterial panels (e.g., Mycobacterium tuberculosis) with MIC values compared to parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。